2-Oxa-6-thiaspiro[3.3]heptane
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Overview
Description
2-Oxa-6-thiaspiro[33]heptane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-thiaspiro[3.3]heptane typically involves the cyclization of appropriate precursors. One common method includes the use of 1,3-dihaloalkanes and sodium sulfide, which undergoes a double nucleophilic substitution to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-thiaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen or sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Oxa-6-thiaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Oxa-6-thiaspiro[3.3]heptane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide steric constraints that enhance binding specificity and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Contains a nitrogen atom instead of sulfur, used in drug design as a morpholine surrogate.
2-Oxa-7-azaspiro[3.5]nonane:
2-Thiaspiro[3.3]heptan-6-one: A sulfur-containing spirocyclic compound with different reactivity and applications.
Uniqueness
2-Oxa-6-thiaspiro[3.3]heptane is unique due to the presence of both oxygen and sulfur atoms in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6-oxa-2-thiaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-5(2-6-1)3-7-4-5/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUILXWRUPARSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)CSC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938450 |
Source
|
Record name | 2-Oxa-6-thiaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174-80-1 |
Source
|
Record name | 2-Oxa-6-thiaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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